N-(4-methylpyridin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICDORUIHQKRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 4-methyl-2-aminopyridine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-methylpyridin-2-yl)propanamide with structurally or functionally related propanamide derivatives, emphasizing molecular properties, biological activities, and applications:
Key Observations:
Structural Variations and Bioactivity: The 4-methylpyridin-2-yl group in this compound is critical for binding to biological targets, such as cyclooxygenase-II (COX-II) in anti-inflammatory derivatives and CK1δ in kinase inhibitors . Substitutions on the propanamide chain (e.g., indol-2-yl or dimethoxyphenyl groups) enhance bioactivity. For example, 3-(2,5-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide shows nanomolar inhibitory potency against CK1δ .
Physical Properties :
- Derivatives with bulky substituents (e.g., 2,2-dimethyl groups) exhibit higher melting points (e.g., 170°C for 2,2-dimethyl-N-(4-pyridinyl)propanamide), likely due to increased crystallinity .
Applications :
- While this compound derivatives are optimized for therapeutic use, simpler analogs like 2,2-dimethyl-N-(4-pyridinyl)propanamide serve primarily as synthetic intermediates .
Research Findings and Structure-Activity Relationships (SAR)
Anti-inflammatory Derivatives :
- Derivatives such as 3-(1H-indol-2-yl)-N-(4-methylpyridin-2-yl)propanamide (compound 7c) demonstrate superior anti-inflammatory activity compared to celecoxib, a commercial COX-II inhibitor. This activity is attributed to the indole moiety enhancing hydrophobic interactions with the COX-II active site .
Kinase Inhibition :
- The 2,5-dimethoxyphenyl substituent in 3-(2,5-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)propanamide facilitates hydrogen bonding with CK1δ, resulting in potent inhibition (IC₅₀ = 0.5 µM) .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-methylpyridin-2-yl)propanamide?
The synthesis typically involves multi-step reactions, including condensation of a pyridine derivative with propanamide precursors. Key conditions include:
- Temperature control : Optimal yields are achieved at 60–80°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Table 1: Example Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine derivative, propanamide | DMF | 70 | 65–75 |
| 2 | Acid catalyst | Toluene | 110 | 85–90 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on pyridine at δ 2.4 ppm) and carbon backbone .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 207) .
Q. How is the compound’s purity assessed during synthesis?
Purity is verified via:
- HPLC : Using a C18 column with UV detection at 254 nm.
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 6.1%, N: 13.5%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound amid competing side reactions?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Solvent polarity tuning : Higher polarity reduces byproduct formation (e.g., switch from toluene to DMF) .
- In-situ monitoring : Use TLC or inline IR to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and incubation times (24–48 hrs) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion .
- Meta-analysis : Compare data across studies with controlled variables (pH, temperature) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock to model binding to enzyme active sites (e.g., cytochrome P450) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity .
Q. What are the challenges in elucidating the mechanism of action of this compound?
- Target identification : Employ pull-down assays with biotinylated derivatives to isolate binding proteins .
- Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
- Knockout models : Validate targets via CRISPR/Cas9 gene editing in cell lines .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C) .
- Light sensitivity : Store samples in amber vials and test under UV/visible light exposure .
Q. Which analytical approaches validate the compound’s structural integrity post-synthesis?
- X-ray crystallography : Resolve 3D structure to confirm stereochemistry and packing .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations and detect impurities .
- Elemental mapping (EDX) : Confirm absence of heavy metal contaminants .
Data Interpretation and Reporting
Q. How should researchers address variability in bioactivity data across different batches?
- Batch-to-batch analysis : Compare NMR/LC-MS profiles to identify impurities affecting activity .
- Dose-response curves : Calculate EC₅₀ values with 95% confidence intervals to quantify potency shifts .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
